molecular formula C5H5N3O2 B12354765 5-Oxo-2,5-dihydropyrazine-2-carboxamide

5-Oxo-2,5-dihydropyrazine-2-carboxamide

Cat. No.: B12354765
M. Wt: 139.11 g/mol
InChI Key: QNYOHAOLADGZKC-UHFFFAOYSA-N
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Description

5-Hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5N3O2 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxypyrazine-2-carboxamide typically involves the modification of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes a series of reactions including regioselective chlorination, bromination, palladium-catalyzed cyanation, and Sandmeyer diazotization/chlorination . These steps lead to the formation of intermediates that are further processed to obtain the target compound.

Industrial Production Methods

Industrial production of 5-hydroxypyrazine-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials to ensure the economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.

    Substitution: The hydroxyl and carboxamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Hydroxypyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxypyrazine-2-carboxamide involves its interaction with viral RNA-dependent RNA polymerase. The compound is converted into its active form, which mimics purine nucleotides and inhibits viral replication. This selective inhibition prevents the virus from multiplying, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxypyrazine-2-carboxamide is unique due to its specific structural features and the presence of both hydroxyl and carboxamide groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

5-oxo-2H-pyrazine-2-carboxamide

InChI

InChI=1S/C5H5N3O2/c6-5(10)3-1-8-4(9)2-7-3/h1-3H,(H2,6,10)

InChI Key

QNYOHAOLADGZKC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C=NC1C(=O)N

Origin of Product

United States

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